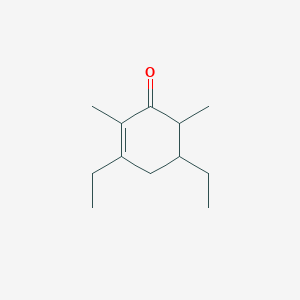

3,5-Diethyl-2,6-dimethylcyclohex-2-en-1-one

Description

Historical Evolution of Cyclohexenone Derivatives in Organic Chemistry

The development of cyclohexenone derivatives traces its origins to the late 19th century, when Edmund Drechsel’s electrolysis experiments with phenol inadvertently produced cyclohexanol and cyclohexanone. These early discoveries laid the foundation for understanding the reactivity of cyclic ketones. By the mid-20th century, the Birch reduction emerged as a pivotal method for synthesizing cyclohexenones from aromatic precursors like phenol and anisole, enabling industrial-scale production of these versatile intermediates.

The structural modification of cyclohexenones through alkylation and functionalization gained momentum in the 1970s, driven by the demand for stereochemically defined intermediates in pharmaceutical synthesis. For instance, the introduction of methyl and ethyl groups at strategic positions was found to significantly influence the compound’s conformational stability and regioselectivity in Diels-Alder reactions. The specific substitution pattern of 3,5-diethyl-2,6-dimethylcyclohex-2-en-1-one reflects this historical trajectory, combining steric bulk with electronic modulation of the enone system.

A comparative analysis of synthesis methods reveals key technological milestones:

This progression underscores the shift from classical stoichiometric methods to catalytic asymmetric processes, enabling precise control over stereochemistry in derivatives like this compound.

Properties

CAS No. |

65416-17-3 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

3,5-diethyl-2,6-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C12H20O/c1-5-10-7-11(6-2)9(4)12(13)8(10)3/h8,10H,5-7H2,1-4H3 |

InChI Key |

QPWHFFFXFHDUMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(=C(C(=O)C1C)C)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the cyclohexenone ring system with appropriate alkyl substituents introduced via alkylation or condensation reactions. The key challenge lies in selectively introducing ethyl and methyl substituents at the correct positions on the ring while maintaining the α,β-unsaturated ketone functionality.

Method 1: Alkylation of 2,6-Dimethylcyclohex-2-en-1-one Derivatives

One approach involves starting from 2,6-dimethylcyclohex-2-en-1-one or related precursors, followed by selective alkylation at the 3 and 5 positions with ethyl groups.

-

- Base-mediated alkylation using ethyl halides (e.g., ethyl bromide) in the presence of strong bases such as potassium carbonate or sodium hydride.

- Solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

- Reaction temperatures typically range from ambient to reflux conditions depending on the base and solvent.

-

- The enolate form of 2,6-dimethylcyclohex-2-en-1-one is generated under basic conditions.

- The enolate then undergoes nucleophilic substitution with ethyl halide to introduce ethyl groups at the 3 and 5 positions.

-

- The reaction generally affords moderate to good yields (50-80%).

- Purification is achieved by column chromatography using silica gel and eluents such as hexane/ethyl acetate mixtures.

Method 3: Stork-Danheiser Sequence for Enone Synthesis

The Stork-Danheiser protocol is a classical method for synthesizing substituted cyclohexenones:

-

- Starting from vinylogous esters or β-keto esters, lithium aluminum hydride (LiAlH4) reduction is performed in anhydrous diethyl ether at controlled temperatures.

- The intermediate alcohols are then subjected to acid hydrolysis (e.g., aqueous HCl) to yield the cyclohexenone product.

- This method allows for the introduction of alkyl substituents via the initial ester substrates.

-

- High yields and relatively straightforward reaction conditions.

- Good control over substitution pattern via choice of starting ester.

Method 4: Alkylation via β-Dicarbonyl Derivatives in K2CO3/DMSO System

-

- Alkylation of β-dicarbonyl compounds with alkyl halides in the presence of potassium carbonate in DMSO has been reported to yield substituted cyclohexenones.

- This method can produce O-alkylated and C-alkylated products depending on reaction conditions.

-

- Reported yields vary from 40% to 60% depending on substrate and conditions.

Data Table Summarizing Preparation Methods

Research Findings and Analytical Data

Spectroscopic Characterization:

- The synthesized this compound is typically characterized by NMR (¹H and ¹³C), IR, and mass spectrometry.

- Key signals include:

- ¹H NMR: Multiplets corresponding to ethyl and methyl groups; characteristic vinyl proton signals at the α,β-unsaturated ketone.

- IR: Strong absorption near 1680 cm⁻¹ indicative of the conjugated ketone carbonyl.

- MS: Molecular ion peak at m/z 180 consistent with C12H20O.

-

- Yields vary depending on the synthetic route but can reach up to 95% in optimized reductions.

- Purity is confirmed by chromatographic techniques and melting point analysis.

-

- Some methods involve hazardous reagents such as LiAlH4 and require anhydrous conditions.

- Ozone and other strong oxidants used in related cyclohexenone syntheses demand strict safety protocols.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl-2,6-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl or methyl groups are replaced by other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., bromine) in the presence of light or heat.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives or organometallic compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H20O

- Molecular Weight : 180.29 g/mol

- Structural Features : The compound features a cyclohexene ring with two ethyl groups and two methyl groups attached, providing it with unique steric and electronic properties that influence its reactivity and interactions.

Organic Synthesis

3,5-Diethyl-2,6-dimethylcyclohex-2-en-1-one serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique structure allows it to be used in the synthesis of various biologically active compounds and materials.

Medicinal Chemistry

Research has indicated potential pharmacological applications:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Materials Science

The compound's unique chemical structure makes it suitable for developing new materials:

- Polymer Chemistry : It can be utilized in the formulation of polymers with enhanced thermal stability and mechanical properties.

- Dyes and Pigments : Its structural characteristics allow for applications in dye chemistry, where it can serve as a precursor for colorants with specific absorption properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Properties

In vitro studies have shown that derivatives of this compound induce apoptosis in human cancer cell lines. Mechanistic studies revealed that these compounds activate intrinsic apoptotic pathways, leading to cell death .

Mechanism of Action

The mechanism of action of 3,5-diethyl-2,6-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader class of substituted cyclohexenones, which vary in alkyl substituents and positions. Key analogues include:

Key Differences and Implications

Substituent Effects on Physical Properties :

- The ethyl groups in this compound increase its molecular weight and hydrophobicity compared to dimethyl analogues (e.g., 3,5-dimethyl or 2,6-dimethyl derivatives). This likely reduces its volatility, making it suitable for sustained flavor release in fermentation .

- In contrast, 6,6-dimethylcyclohex-2-en-1-one (CAS 6553-64-6) has a lower density (0.922 g/cm³) and higher boiling point (179.8°C) compared to other dimethyl isomers, suggesting positional isomerism significantly impacts intermolecular interactions .

Conformational and Reactivity Differences: Substituent positions influence ring puckering. For example, 3,5-diethyl groups may induce distinct out-of-plane distortions compared to 6,6-dimethyl or 2,6-dimethyl configurations, affecting reactivity in oxidation or nucleophilic addition reactions .

Applications in Flavor Chemistry: The target compound is identified in microbial fermentation systems alongside bicyclic ketones (e.g., bicycl[3.3.1]nonane-2,6-dione) and aromatic aldehydes, suggesting synergistic roles in creating complex flavors . Simpler analogues like 3,5-dimethyl-2-cyclohexen-1-one (CAS 1123-09-7) are commercially available at high purity but lack the ethyl substitution that may enhance flavor intensity or persistence .

Research Findings

- Volatile Profile: this compound is associated with fermented products containing alcohols (e.g., 1-pentanol) and pyrazines, indicating its role in nutty or roasted flavor profiles .

- Synthetic Accessibility: Ethyl-substituted cyclohexenones are less common in commercial catalogs than methyl derivatives, implying more complex synthesis routes or niche applications .

Biological Activity

3,5-Diethyl-2,6-dimethylcyclohex-2-en-1-one is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its antioxidant potential and flavoring characteristics as derived from fermentation processes.

This compound (C12H20O) is a cyclic ketone characterized by its unique structure, which contributes to its reactivity and biological properties. Its molecular structure can be denoted as follows:

Flavoring Compounds

The compound's role in flavoring is highlighted in studies involving Corynebacterium glutamicum fermentation. This bacterium was used to enhance the flavor profile of soybean protein isolate (SPI) through enzymatic hydrolysis. The fermentation process resulted in the production of various volatile compounds, including this compound, which contributed to the overall sensory evaluation of the seasoning products .

Study on Flavor Enhancement

In a recent study examining the effects of Corynebacterium glutamicum fermentation on SPI, researchers identified 91 volatile compounds using gas chromatography-mass spectrometry (GC-MS). Among these compounds was this compound. The study emphasized that this compound contributed significantly to the aromatic profile of the seasoning samples .

Table 1: Volatile Compounds Identified in SPI Fermentation

| Compound Name | CAS Number | Molecular Formula | Sensory Characteristics |

|---|---|---|---|

| This compound | 65416-17-3 | C12H20O | Aromatic and roasted flavor |

| n-Pentylpyrzine | 100-41-4 | C5H7N | Roasted and nutty aromas |

| 2,6-Dimethylpyrazine | 123-32-0 | C6H8N2 | Fried potatoes aroma |

| Acetophenone | 98-86-2 | C8H8O | Sweet almond aroma |

Discussion

The findings suggest that this compound plays a dual role in both potential health benefits through antioxidant activity and as a flavoring agent in food products. The enhancement of flavors via fermentation processes not only improves sensory attributes but may also increase the nutritional value of food products by introducing bioactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.